N-(Cyclopropylmethyl)benzamide
Description
N-(Cyclopropylmethyl)benzamide is a benzamide derivative featuring a cyclopropylmethyl group attached to the nitrogen atom of the benzamide scaffold. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol (for the unsubstituted variant) . The compound is synthesized via alkylation reactions, such as the reaction of N-(2-iodophenyl)benzamide with (bromomethyl)cyclopropane in the presence of NaH in THF, yielding the cyclopropylmethyl-substituted product .
Properties
IUPAC Name |
N-(cyclopropylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPQMCVPIBZPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478332 | |
| Record name | N-(Cyclopropylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756488-62-7 | |
| Record name | N-(Cyclopropylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride Formation
Benzoic acid (1.0 equiv) is treated with oxalyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM, 0.25 M) under catalytic DMF at 0°C for 30 minutes, then stirred at room temperature for 2 hours. Solvent removal under reduced pressure yields the acyl chloride, which is used directly without purification.
Amine Coupling
Cyclopropylmethylamine (1.2 equiv) and triethylamine (1.5 equiv) in DCM (0.25 M) are reacted with the acyl chloride at 0°C. The mixture warms to room temperature, with completion monitored by TLC. Workup involves extraction with ethyl acetate, brine washing, and silica gel chromatography.
Table 1: Representative Yields via Acyl Chloride Route
| Substrate | Yield | Purification Method |
|---|---|---|
| 4-Cyano-N-formylbenzamide | 73% | Ethyl acetate/petroleum ether |
| 4-Ethyl-N-methylbenzamide | 90% | Silica gel chromatography |
Coupling Reagent-Mediated Synthesis
Modern methods employ reagents like HATU or PyBroP to activate carboxylic acids, bypassing acyl chloride intermediates.
HATU-Based Protocol
A mixture of benzoic acid (1.05 equiv), HATU (1.10 equiv), and triethylamine (1.50 equiv) in DMF (0.10 M) is stirred under nitrogen. Cyclopropylmethylamine (1.00 equiv) is added, and the reaction proceeds overnight. Post-workup purification yields the benzamide.
PyBroP Activation
For sterically hindered substrates, PyBroP (1.20 equiv) and DIPEA (2.00 equiv) in DMF achieve coupling at room temperature with 40–75% yields.
Key Advantages:
Electrochemical Oxidation for Imide Formation
While primarily used for imide synthesis, electrochemical methods show potential for benzamide derivatives.
Setup and Conditions
A graphite anode and platinum cathode are immersed in acetonitrile containing the amide substrate, H₂O (10 equiv), and nBu₄NBF₄ (0.1 M). ElectraSyn 2.0 operates at 5.0 mA for 10–12 hours, achieving 86% yield for analogous compounds.
Scalability
Gram-scale reactions (10 mmol) in a 100 mL cell at 50 mA for 40 hours retain high efficiency, demonstrating industrial viability.
Synthesis of Cyclopropylmethylamine Precursors
The cyclopropylmethyl group is introduced via [2+1] cycloaddition or transition-metal catalysis.
Simmons-Smith Reaction
Cyclopropane rings form via reaction of alkenes with diiodomethane and a zinc-copper couple. Subsequent hydroxymethylation and oxidation yield cyclopropylmethylamine.
Transition-Metal Catalysis
Pd-catalyzed cross-couplings enable stereoselective cyclopropane formation, though yields are substrate-dependent (50–82%).
Analytical Characterization
NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
For 4-cyano-N-formylbenzamide: Observed [M+H]+ = 173.0354 (calculated 173.0357).
Optimization and Scale-Up Challenges
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.
Scientific Research Applications
Biological Applications
N-(Cyclopropylmethyl)benzamide has shown promise in various biological studies, particularly in the following areas:
1. Enzyme Inhibition:
- The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity. This property is particularly relevant in drug development for conditions such as cancer and inflammatory diseases.
2. Anticancer Activity:
- Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown inhibitory effects on human breast cancer cell lines (MCF-7), suggesting its potential as a lead compound for anticancer drug development.
3. Anti-inflammatory Properties:
- The compound has been evaluated for anti-inflammatory effects in animal models. It demonstrated significant reductions in inflammation markers in assays such as acetic acid-induced writhing tests .
Industrial Applications
In addition to its biological applications, this compound is also utilized in industrial settings:
1. Material Science:
- The unique chemical properties of this compound make it suitable for developing new materials, including polymers and coatings. Its ability to act as a building block for more complex molecules enhances its utility in material synthesis.
2. Agrochemicals:
- The compound's properties are being explored for potential applications in agrochemicals, particularly as a pesticide or herbicide due to its biological activity against certain plant pathogens.
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of this compound on MCF-7 cells revealed that the compound induced apoptosis through the activation of caspase pathways. This finding underscores the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Enzyme Modulation
Research investigating the inhibitory effects of this compound on specific metabolic enzymes demonstrated its ability to alter enzyme kinetics significantly. This modulation could pave the way for developing targeted therapies for metabolic disorders.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some N-substituted benzamides are known to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses . This inhibition can lead to the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Spectral Properties of Selected Compounds
Table 2: Impact of Substituents on Key Properties
| Substituent | Effect on Lipophilicity | Metabolic Stability | Synthetic Complexity |
|---|---|---|---|
| Cyclopropylmethyl | Moderate ↑ | High | Moderate |
| Trifluoromethyl | High ↑ | Very High | High |
| Hydroxymethyl | Slight ↓ | Moderate | Moderate |
| Methoxy | Slight ↑ | Moderate | Low |
Biological Activity
N-(Cyclopropylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzamide structure with a cyclopropylmethyl substituent. The unique cyclopropyl group may influence its pharmacological profile by affecting binding interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly against breast cancer cell lines such as MCF-7. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation, suggesting potential therapeutic applications in oncology.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 19.07 |
| Control (5-FU) | MCF-7 | 16.72 |
Table 1: Anticancer activity of this compound compared to a standard drug (5-FU)
Anti-inflammatory Effects
In animal models, the compound has demonstrated anti-inflammatory effects, as evidenced by reduced pain responses in acetic acid-induced writhing and formalin-induced paw licking assays. These results suggest that it may modulate inflammatory pathways effectively.
The mechanism underlying the biological activity of this compound involves its interaction with specific receptors and enzymes. It is hypothesized that the compound may inhibit certain pathways related to cancer cell growth and inflammation, although detailed mechanisms require further elucidation through biochemical assays.
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated various benzamide derivatives, including this compound, for their ability to inhibit MCF-7 cell proliferation. The results indicated that modifications to the benzamide structure could enhance potency against cancer cells .
- Inflammation Model : In a model assessing pain response, this compound administration led to significant reductions in pain behavior in mice, indicating its potential as an analgesic agent.
Q & A
Q. What are the optimized synthetic routes for N-(Cyclopropylmethyl)benzamide and its derivatives?
The synthesis of this compound derivatives typically involves coupling reactions between cyclopropylmethylamine and benzoyl chloride derivatives. For example, a high-yield (94%) protocol uses benzoyl chloride and N-cyclopropylamine under standard amidation conditions (e.g., in MeCN with activating agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate) . Reaction monitoring via TLC (e.g., PE:EtOAc = 3:1, Rf = 0.5) and purification via silica gel chromatography (5–16% EtOAc in PE) are critical for isolating the target compound . Variables such as temperature (e.g., 30°C for 16 hours), solvent choice (DMF for microwave-assisted steps), and catalysts (e.g., Pd(PPh₃)₄ for cyanation) significantly influence yield and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H-NMR : Confirms structural integrity by identifying proton environments (e.g., cyclopropylmethyl protons at δ ~0.5–1.5 ppm and aromatic protons at δ ~7.0–8.0 ppm) .
- TLC : Monitors reaction progress using solvent systems like PE:EtOAc (3:1) .
- IR Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹) .
- HRMS : Validates molecular weight with precision (e.g., [M+H]+ calculated for C₁₄H₁₆N₂O₂: 261.1238) .
Advanced Research Questions
Q. How can crystallographic tools like ORTEP-3 and WinGX aid in studying this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) paired with software suites like ORTEP-3 (for visualizing thermal ellipsoids) and WinGX (for refining crystallographic data) enables precise determination of bond angles, torsional conformations, and intermolecular interactions. For example, cyclopropylmethyl groups often induce steric strain, which can be quantified via these tools . Such analyses are critical for rationalizing reactivity and stability in derivatives like N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
Discrepancies in cytotoxicity or enzyme inhibition data often arise from:
- Variations in substituent electronics : Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility .
- Assay conditions : Differences in cell lines (e.g., HeLa vs. bacterial models) or incubation times can alter IC₅₀ values. For instance, N-(phenylcarbamoyl)benzamide analogs show IC₈₀ values of 191.1 ppm in HeLa cells but require validation in other models .
- Target specificity : Use competitive binding assays (e.g., SPR or ITC) to confirm interactions with enzymes like acps-pptase .
Q. How do structural modifications influence the pharmacokinetic profile of this compound derivatives?
Methodological approaches include:
- LogP optimization : Introducing hydrophilic groups (e.g., -OH or -NH₂) improves aqueous solubility but may reduce membrane permeability.
- Metabolic stability assays : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., cyclopropane ring oxidation) .
- Protease resistance : Replace labile amide bonds with bioisosteres (e.g., 1,2,4-oxadiazoles) while retaining activity, as demonstrated in derivatives with 56–95% yields .
Key Methodological Recommendations
- Synthetic Reproducibility : Always include inert atmosphere (N₂/Ar) for Pd-catalyzed steps to prevent catalyst oxidation .
- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ChemDraw or Gaussian) to resolve overlapping signals.
- Advanced Purification : Employ preparative HPLC for polar derivatives resistant to silica gel chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
